(3R)-3-(Benzoylsulfanyl)hexyl benzoate
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Overview
Description
(3R)-3-(Benzoylsulfanyl)hexyl benzoate is an organic compound characterized by the presence of a benzoylsulfanyl group attached to a hexyl chain, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Benzoylsulfanyl)hexyl benzoate typically involves the esterification of (3R)-3-(benzoylsulfanyl)hexanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Benzoylsulfanyl)hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-(Benzoylsulfanyl)hexyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(Benzoylsulfanyl)hexyl benzoate involves its interaction with specific molecular targets. The benzoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing benzoic acid, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Benzoylsulfanyl)hexanol: Similar structure but lacks the ester group.
Benzoyl sulfide: Contains a benzoylsulfanyl group but lacks the hexyl chain.
Hexyl benzoate: Contains a hexyl chain esterified with benzoic acid but lacks the benzoylsulfanyl group.
Uniqueness
(3R)-3-(Benzoylsulfanyl)hexyl benzoate is unique due to the combination of the benzoylsulfanyl group and the hexyl benzoate structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918287-78-2 |
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Molecular Formula |
C20H22O3S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[(3R)-3-benzoylsulfanylhexyl] benzoate |
InChI |
InChI=1S/C20H22O3S/c1-2-9-18(24-20(22)17-12-7-4-8-13-17)14-15-23-19(21)16-10-5-3-6-11-16/h3-8,10-13,18H,2,9,14-15H2,1H3/t18-/m1/s1 |
InChI Key |
MUPIJMZZJAJKPR-GOSISDBHSA-N |
Isomeric SMILES |
CCC[C@H](CCOC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC(CCOC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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